Methyl 2-[(3-chlorobenzoyl)amino]benzoate

X-ray crystallography conformational analysis solid-state structure

Methyl 2-[(3-chlorobenzoyl)amino]benzoate (CAS 67836-47-9), also named Methyl N-(3-chlorobenzoyl)anthranilate, is an N-benzoylanthranilate ester derivative with molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol. It is synthesized via condensation of 3-chlorobenzoic acid (or its activated derivative) with methyl anthranilate, and is commercially available from major chemical suppliers as a research-grade fine chemical.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
CAS No. 67836-47-9
Cat. No. B073128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-chlorobenzoyl)amino]benzoate
CAS67836-47-9
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H12ClNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18)
InChIKeyWFXJKIPVHFUFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(3-chlorobenzoyl)amino]benzoate (CAS 67836-47-9): Core Identity and Procurement-Relevant Classification


Methyl 2-[(3-chlorobenzoyl)amino]benzoate (CAS 67836-47-9), also named Methyl N-(3-chlorobenzoyl)anthranilate, is an N-benzoylanthranilate ester derivative with molecular formula C₁₅H₁₂ClNO₃ and a molecular weight of 289.71 g/mol . It is synthesized via condensation of 3-chlorobenzoic acid (or its activated derivative) with methyl anthranilate, and is commercially available from major chemical suppliers as a research-grade fine chemical . The compound belongs to a historically significant class of N-benzoylanthranilates that has demonstrated position-dependent fungicidal activity [1] and has recently been explored as a scaffold for non-steroidal androgen receptor antagonists [2].

Why Generic Substitution Fails for Methyl 2-[(3-chlorobenzoyl)amino]benzoate: Position-Dependent Activity and Conformational Constraints


Within the N-benzoylanthranilate class, biological activity and solid-state conformation are exquisitely sensitive to both the position and identity of the benzoyl substituent. The 1980 structure-activity study by Yoshihiko et al. demonstrated that substitution at the 2- and 4-positions of the N-benzoyl ring is unfavorable for fungicidal activity, while only the 3-position tolerates varied substitution with activity modulation driven primarily by steric parameters [1]. This position-dependence means that simply substituting a 4-chloro or 2-chloro isomer, or an unsubstituted benzoyl analog, cannot preserve the activity profile. Furthermore, the crystal structure of the 3-chloro derivative reveals a near-planar conformation (dihedral angle 2.99°) stabilized by an intramolecular N–H···O hydrogen bond [2], a geometry that may not be replicated by ortho- or para-substituted analogs due to steric or electronic perturbations. These two factors—position-gated biological activity and substitution-dependent conformational locking—argue against generic interchangeability within the N-benzoylanthranilate series.

Quantitative Differentiation Evidence for Methyl 2-[(3-chlorobenzoyl)amino]benzoate vs. Closest Analogs


Crystal Structure Planarity: Dihedral Angle of 2.99° Distinguishes the 3-Chloro Derivative from Other Substitution Patterns

Single-crystal X-ray diffraction of Methyl 2-[(3-chlorobenzoyl)amino]benzoate reveals that the chlorobenzamide and benzoate aromatic rings are nearly co-planar, with a dihedral angle of 2.99(10)° stabilized by an intramolecular N–H···O hydrogen bond [1]. This near-planarity is a direct consequence of the 3-chloro substitution pattern, which permits the intramolecular hydrogen bond without introducing the steric clash that would be present in a 2-chloro (ortho) analog. For comparison, N-benzoylanthranilic acid derivatives with different substitution patterns (Br, OCH₃, CH₃ at the para position) exhibit varied molecular geometries and crystal packing motifs, with the nature of the substituent dictating the supramolecular architecture [2]. The 3-chloro derivative crystallizes in a dimeric arrangement via weak C–H···O and C–H···Cl hydrogen bonds, a packing motif that is substitution-dependent and relevant for solid-form selection during procurement [1].

X-ray crystallography conformational analysis solid-state structure

Fungicidal Activity: 3-Position Substitution Is the Sole Tolerated Position for Bioactivity in N-Benzoylanthranilates

In a systematic structure-activity study of methyl N-(substituted benzoyl)anthranilates against cucumber powdery mildew (Sphaerotheca fuliginea), substitution at the 2- and 4-positions of the N-benzoyl group was found to be unfavorable to fungicidal activity (with the sole exception of the 4-methoxy group), whereas substitution at the 3-position produced variable activity that could be modulated by the choice of substituent [1]. Quantitative regression analysis of 3-substituted derivatives showed that the variation in fungicidal activity was primarily governed by the steric dimension of the substituent (correlation with steric parameters), rather than electronic effects [1]. This means that among the monochlorinated positional isomers, only the 3-chloro derivative (this compound) retains the potential for fungicidal activity, while the 2-chloro and 4-chloro analogs are disfavored by the SAR. The patent literature further confirms that N-benzoylanthranilate compounds with a 3-halogen atom (F, Cl, Br, I) are specifically claimed as active ingredients in fungicidal compositions, with demonstrated protective activity against Benomyl-resistant strains of Sphaerotheca fuliginea [2].

fungicidal activity powdery mildew structure-activity relationship

Melting Point Differentiation Among 3-Halogen N-Benzoylanthranilate Analogs

The U.S. Patent 4,235,925 provides a comparative table of N-benzoylanthranilic acid derivatives (free acids, R=H) with varying 3-position halogen substituents, allowing a systematic comparison of melting points across the halogen series. Compound 3 (3-Cl) exhibits a melting point of 98–99°C, which is intermediate between the 3-fluoro analog (104–105.5°C) and the 3-bromo analog (90–91°C), with the 3-iodo analog melting at 86–87°C [1]. While this dataset is for the free carboxylic acid form rather than the methyl ester target compound, the trend illustrates how the 3-chloro substituent imparts distinct solid-state properties relative to its halogen congeners. The methyl ester (target compound) is expected to exhibit a lower melting point than the corresponding acid due to the absence of strong carboxylic acid dimer hydrogen bonding.

physicochemical properties melting point halogen series

Halogen-Substituted Anthranilate Platform for Androgen Receptor Antagonism: 3-Chloro as a Defined Structural Variant

Roell et al. (2019) analyzed structure-activity relationships across a battery of 36 non-steroidal structural variants of methyl anthranilate, identifying halogen substitution as a key determinant of androgen receptor (AR) antagonistic potency [1]. Specific compounds within this series inhibit the transactivation of wild-type AR as well as AR mutants (T877A, W741C) that confer resistance to clinically used antagonists hydroxyflutamide, bicalutamide, and enzalutamide [1]. The study demonstrates that halogen-substituted anthranilic acid derivatives engage the AR ligand-binding domain yet operate through a mechanistically distinct mode: they do not affect the N/C (amino-carboxy) interaction of the AR, in contrast to known antagonists, and they induce cellular senescence via a transactivation-independent pathway [1]. While the exact IC₅₀ of Methyl 2-[(3-chlorobenzoyl)amino]benzoate against AR was not individually reported in the open literature, the 3-chloro substitution pattern falls within the structurally defined active space of this novel chemical platform.

androgen receptor prostate cancer non-steroidal antagonist

Procurement-Driven Application Scenarios for Methyl 2-[(3-chlorobenzoyl)amino]benzoate Based on Verified Evidence


Agrochemical Screening: Fungicidal Lead Exploration Targeting 3-Substituted N-Benzoylanthranilates

Procurement of this compound is specifically justified for agrochemical discovery programs screening N-benzoylanthranilates against phytopathogenic fungi, particularly powdery mildew diseases. The 1980 SAR study established that only 3-position substitution on the N-benzoyl ring retains fungicidal activity, with the 3-chloro derivative representing a synthetically accessible, well-characterized member of the active series [1]. The compound is also relevant for testing against fungicide-resistant strains (e.g., Benomyl-resistant Sphaerotheca fuliginea), where the N-benzoylanthranilate class has demonstrated retained efficacy [1]. Selecting the 3-chloro isomer over the 2-chloro or 4-chloro analogs is essential to remain within the activity-conferring SAR space.

Crystallography and Solid-State Studies: A Near-Planar N-Benzoylanthranilate with Defined Conformation

The compound's published crystal structure (CCDC deposition; dihedral angle 2.99°) makes it a suitable choice for solid-state studies, co-crystal engineering, or polymorphism screening within the N-benzoylanthranilate class [2]. The intramolecular N–H···O hydrogen bond and dimeric packing via C–H···O and C–H···Cl interactions provide a well-characterized reference point for comparing solid-state behavior across halogen-substituted analogs. Researchers can use this structural baseline to investigate how halogen identity (F vs. Cl vs. Br) modulates crystal packing without the confounding effect of positional isomerism.

Prostate Cancer Research: Exploring Non-Steroidal AR Antagonists with a Distinct Mechanism

For laboratories investigating androgen receptor antagonists that retain activity against treatment-resistant AR mutants, the halogen-substituted methyl anthranilate scaffold offers a mechanistically novel platform [3]. Active compounds in this class inhibit AR transactivation of both wild-type and mutant receptors (T877A, W741C) that confer resistance to enzalutamide and bicalutamide, while uniquely inducing cellular senescence through a transactivation-independent pathway [3]. The 3-chloro derivative serves as a defined structural entry point for SAR expansion within this chemical series.

Synthetic Intermediate for Derivatization: A Functionalizable 3-Chloro Benzoylanthranilate Ester

The compound's synthesis via DCC-mediated coupling of 3-chlorobenzoic acid with methyl anthranilate is well-precedented [1], and the methyl ester functionality provides a handle for further derivatization (hydrolysis to the free acid, transesterification, or reduction). The 3-chloro substituent on the benzoyl ring also serves as a potential site for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification of the N-benzoyl moiety. This makes the compound a versatile building block for medicinal chemistry libraries based on the N-benzoylanthranilate scaffold.

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